molecular formula C7H14O2 B010175 2,3,3-Trimethylbutanoic acid CAS No. 19910-29-3

2,3,3-Trimethylbutanoic acid

Cat. No. B010175
CAS RN: 19910-29-3
M. Wt: 130.18 g/mol
InChI Key: ILBXYVICWFMUPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 2,3,3-trimethylbutanoic acid, such as 2,2,3-trimethylbutane, involves selective homologation routes on solid acids and demonstrates the impact of selective methylation and the intrinsic properties of carbenium ions on the synthesis process (Ahn, Temel, & Iglesia, 2009). These methods highlight the complexity and precision required in the synthesis of highly branched organic compounds.

Molecular Structure Analysis

The structural chemistry of organotin carboxylates provides insights into the coordination and crystal structures of related compounds, offering a glimpse into the molecular structure intricacies of 2,3,3-trimethylbutanoic acid and its analogs. The synthesis and characterization of such compounds underscore the diverse bonding and geometric arrangements possible with branched-chain fatty acids (Vatsa, Jain, Kesavadas, & Tiekink, 1991).

Chemical Reactions and Properties

The oxidation and decomposition studies of related trimethylbutanes reveal complex reaction mechanisms and rate constants, providing a foundation for understanding the reactivity of 2,3,3-trimethylbutanoic acid. These studies demonstrate how various radical species and environmental conditions influence the chemical reactions of branched alkanes (Baldwin & Walker, 1981; Atri, Baldwin, Evans, & Walker, 1978).

Physical Properties Analysis

The synthesis and characterization efforts, such as those involving metal-organic frameworks and organotin carboxylates, not only shed light on the molecular structure but also contribute to our understanding of the physical properties of compounds related to 2,3,3-trimethylbutanoic acid. These studies illustrate the interplay between structure and properties, such as solubility, crystallinity, and thermal stability (Paz & Klinowski, 2004).

Chemical Properties Analysis

Research into the enzymatic degradation and synthesis of dendrimers from related hydroxy acids underscores the chemical versatility of 2,3,3-trimethylbutanoic acid and its analogs. These studies highlight the potential for bio-based polymers and environmentally friendly chemical processes, emphasizing the importance of understanding the chemical properties of such compounds (Seebach, Herrmann, Lengweiler, Bachmann, & Amrein, 1996).

Scientific Research Applications

  • Complex formation and cation-binding functions: The triolide from (R)-3-hydroxybutanoic acid forms complexes with sodium, potassium, and barium salts, showing diverse conformational states and cation-binding abilities (Seebach et al., 1993).

  • Oxidation products: Oxidation of 2,2,3-trimethylbutane at high temperatures leads to the production of propene, isobutene, and TRIMB-1, particularly at higher oxygen pressures (Baldwin et al., 1981).

  • Role in cell membrane ion channels: Oligomers of (R)-3-hydroxybutanoic acid enhance cation transport across bulk liquid organic membranes, suggesting potential applications in cell membrane ion channels (Bürger & Seebach, 1993).

  • Decarboxylation mechanisms: Oxidative decarboxylation of 2,3,3-trimethylbutanoic acid produces specific compounds, mediated by organolead and organocopper compounds (Beckwith et al., 1974).

  • Carbonium-ion type reactions: Research has explored the yield and distribution of certain compounds through carbonium-ion type reactions of 2,3,3-trimethyl-2-butanol-1-C(14) (Roberts & Yancey, 1955).

  • Decomposition in the presence of oxygen: The decomposition of 2,2,3-trimethylbutane with oxygen forms specific compounds at low alkane pressures (Atri et al., 1978).

  • Synthesis of film-forming agents: Trimerization of 2-methylpropanal with sodium hydroxide is an effective method to produce film-forming auxiliary agents in paints (Li et al., 2014).

  • Vapour pressure studies: Research on the vapour pressures of 2,3,3-trimethylbutan-2-ol and its mixtures provides insights similar to those for branched butanols (Wieczorek & Sipowska, 1985).

  • Homologation routes on solid acids: Carbenium ions are crucial in forming 2,2,3-trimethylbutane from dimethyl ether on acid zeolites at low temperatures, demonstrating unique selectivity (Ahn et al., 2009).

  • Alkylation with ionic liquid catalysts: Ionic liquid catalysts have been used in the alkylation of isobutane and 2-butene, leading to the production of high-quality trimethylpentanes (Liu et al., 2008).

Safety And Hazards

The safety information for 2,3,3-Trimethylbutanoic acid indicates that it has hazard statements H302, H315, H319, and H3353. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P5013.


Future Directions

The future directions for 2,3,3-Trimethylbutanoic acid are not explicitly mentioned in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature or chemical databases.


properties

IUPAC Name

2,3,3-trimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-5(6(8)9)7(2,3)4/h5H,1-4H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBXYVICWFMUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380771
Record name 2,3,3-trimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3-Trimethylbutanoic acid

CAS RN

19910-29-3
Record name 2,3,3-trimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3-trimethylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
ALJ Beckwith, RT Cross… - Australian Journal of …, 1974 - CSIRO Publishing
Oxidative decarboxylation of 2,3,3-trimethylbutanoic acid with lead tetraacetate in benzene or acetic acid affords mainly 3,3-dimethylbut-2-yl acetate; the major product from the cupric …
Number of citations: 11 www.publish.csiro.au
RW Murray, M Singh, NP Rath - Acta Crystallographica Section C …, 1996 - scripts.iucr.org
Both C7H14O3 and C6H14O3Si crystallize as racemates from acetone solution, the former incorporating water of crystallization. The crystal structures display extensive intermolecular …
Number of citations: 2 scripts.iucr.org
L Lardicci, R Menicagli, C AM, G Giacomelli - 1973 - pascal-francis.inist.fr
A NEW CONFIGURATIONAL ASSIGNMENT OF (-)-2,3,3-TRIMETHYLBUTANOIC ACID AND SOME RELATED COMPOUNDS CNRS Inist Pascal-Francis CNRS Pascal and …
Number of citations: 6 pascal-francis.inist.fr
C Botteghi, G Chelucci, M Marchetti - Synthetic Communications, 1982 - Taylor & Francis
Optically active nitriles are very useful starting products for the preparation of chiral amines 1 , ketones 2 and pyridines 3 . They are usually accessible from the corresponding acids via …
Number of citations: 17 www.tandfonline.com
MA Davis, WJ Hickinbottom - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… -dimethylpropanoic acid (12 g.) and 2-ethyl2 : 3 : 3-trimethylbutanoic acid (4.4 g.), bp 122-130"/… acid (1.1 g.) and 2-ethyl-2 : 3 : 3trimethylbutanoic acid (0.8 g.). From the neutral portion of …
Number of citations: 0 pubs.rsc.org
JE Powell, JL Farrell, S Kulprathipanja - Inorganic Chemistry, 1975 - ACS Publications
, The consecutive step formation constants of the 1: 1, 2: 1, and 3: 1 chelate species formed by interactionof 2, 3-dihydroxy-2-methylpropanoate and 2, 3-dihydroxy-2-methylbutanoate …
Number of citations: 8 pubs.acs.org
RS Atkinson, G Tughan - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
Oxidation of the title N-aminoquinazolinone (11) in the presence of α-methylene-γ-butyrolactone yields the spiroaziridines (18a) and (18b) with virtually no asymmetric induction. The …
Number of citations: 13 pubs.rsc.org
O Arjona, R Pérez-Ossorio… - Journal of the …, 1981 - pubs.rsc.org
The dependence of the stereoselectivity upon the nature of the chiral corbonyl compound [2-methyl-3-phenyl-propanal (1), 2,3,3-trimethylbutanal (2), 4,4-dimethyl-3-phenylpentanal (3), …
Number of citations: 22 pubs.rsc.org
A Jakubowska, J Babiuch… - Letters in Organic …, 2013 - ingentaconnect.com
The synthesis of enantiomers of 6-tert-butyl-6-methylmorpholine-2,5-dione (3) using Wang resin supported 2- chloro- or 2-bromo- pyridinium triflate is described. The applied …
Number of citations: 3 www.ingentaconnect.com
KJ Klabunde, HF Efner - Inorganic Chemistry, 1975 - ACS Publications
Vapors of vanadium and chromium were cocondensed with arene substrates to yield bis (arene) vanadium (0) and-chromium (O) complexes. A number of halogenated arenes were …
Number of citations: 70 pubs.acs.org

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